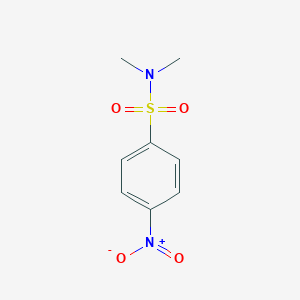

N,N-dimethyl-4-nitrobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWXRMBVAKOURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372671 | |

| Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17459-03-9 | |

| Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N,N-dimethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-4-nitrobenzenesulfonamide is a synthetic organic compound with significant applications in medicinal chemistry and organic synthesis. Its structure, featuring a nitro-substituted benzene ring and a dimethylated sulfonamide moiety, makes it a valuable intermediate for the synthesis of more complex molecules.[1] Notably, this compound and its analogs are subjects of research as inhibitors of carbonic anhydrase isoforms, enzymes implicated in various pathologies.[1] This guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its synthesis and characterization, and an exploration of its biological significance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in research and development. These properties influence its reactivity, solubility, and biological activity. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17459-03-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₄S | [2] |

| Molecular Weight | 230.24 g/mol | [1][2] |

| Melting Point | 154-155 °C | ChemicalBook |

| Boiling Point | 371.3±44.0 °C (Predicted) | ChemicalBook |

| pKa | -5.99±0.70 (Predicted) | ChemicalBook |

| logP | 1.31312 (for a related compound) | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in many organic solvents. |

Note: Predicted values are computationally derived and may differ from experimental values. The logP value is for a structurally similar compound, 3-Bromo-4-methyl-5-nitrobenzenesulfonamide, and is provided for estimation purposes.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and dimethylamine.[1]

Materials:

-

4-nitrobenzenesulfonyl chloride

-

Dimethylamine (e.g., 40% aqueous solution or as a gas)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base (optional, to scavenge HCl)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Dissolve 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine in DCM or bubble dimethylamine gas through the solution. If using an aqueous solution of dimethylamine, a phase-transfer catalyst may be beneficial. If triethylamine is used, it can be added at this stage.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Workflow for the Synthesis of this compound:

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of the purified this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

A pure compound will exhibit a sharp melting range of 1-2 °C.

Determination of Solubility

Understanding the solubility profile is essential for designing reaction conditions, purification methods, and biological assays.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, chloroform, hexane)

-

Test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the compound dissolves, it is considered soluble in that solvent at the tested concentration. If it does not dissolve, it is considered insoluble or sparingly soluble.

-

To determine quantitative solubility, incrementally add more solute to a known volume of solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

Biological Activity and Mechanism of Action

This compound and its analogs are of interest for their potential as inhibitors of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer.

The primary mechanism of inhibition of CAs by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This coordination bond displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme.

Signaling Pathway of Carbonic Anhydrase Inhibition by Sulfonamides:

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a useful tool in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key characteristics, along with practical protocols for its synthesis and analysis. The exploration of its role as a potential carbonic anhydrase inhibitor highlights its relevance in drug discovery and development. Further research into this and related compounds may lead to the development of novel therapeutic agents.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and Conformation of N,N-dimethyl-4-nitrobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and conformational properties of N,N-dimethyl-4-nitrobenzenesulfonamide and its derivatives. The sulfonamide moiety is a cornerstone in medicinal chemistry, and understanding its three-dimensional arrangement is paramount for rational drug design and the development of novel therapeutics. This document summarizes key crystallographic data, outlines detailed experimental methodologies, and visualizes essential workflows and molecular characteristics.

Introduction to the Structural Significance of Sulfonamides

This compound is a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.[1] Its derivatives are explored for various biological activities, including the inhibition of enzymes like carbonic anhydrase (CA), which are implicated in conditions such as cancer.[1] The therapeutic efficacy of sulfonamide-based drugs is intrinsically linked to their molecular conformation, which dictates how they interact with their biological targets.[1] Factors such as torsional angles around the S-N bond and the overall geometry of the molecule define its shape and, consequently, its binding affinity and selectivity. X-ray crystallography provides the definitive method for elucidating these solid-state structures, offering precise measurements of bond lengths, angles, and intermolecular interactions.[1]

Crystallographic and Conformational Data

While a specific crystal structure for this compound is not publicly available, extensive data exists for closely related analogues. This section presents a comparative summary of crystallographic and conformational parameters from key derivatives to infer the likely structural features of the target compound.

Crystallographic Parameters of a Key Derivative

The following table summarizes the single-crystal X-ray diffraction data for a closely related compound, N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide . This data provides a foundational understanding of the crystal system and unit cell dimensions that similar molecules adopt.

Table 1: Crystal Data and Structure Refinement for N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆N₂O₄S |

| Formula Weight | 320.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5694 (19) |

| b (Å) | 6.1335 (12) |

| c (Å) | 26.126 (5) |

| β (°) | 100.03 (3) |

| Volume (ų) | 1510.0 (5) |

| Z | 4 |

| Temperature (K) | 113 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 5.7 |

| Source:[2] |

Key Conformational and Bond Parameters

The conformation of sulfonamides is largely defined by the torsion angles around the S-N bond and the dihedral angle between the aromatic rings. These parameters dictate the overall shape of the molecule. In the absence of an N-H bond for classical hydrogen bonding, the crystal packing of N,N-dimethylated sulfonamides is primarily governed by weaker C-H···O interactions.[1]

Table 2: Selected Bond Lengths and Dihedral Angles for Sulfonamide Derivatives

| Compound | S1—N1 (Å) | S1—C1 (Å) | Dihedral Angle between Aryl Rings (°) | C-S-N-C Torsion Angle (°) |

| N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide | 1.637 (2) | 1.762 (3) | 63.30 (8) | - |

| N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | - | - | 31.40 | 63.74 |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | - | - | - | -58.6 (3) |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | - | - | - | 66.56 (3) |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | - | - | - | 41.78 (10) |

| Sources:[1][2][3] |

Experimental Protocols

This section details the generalized methodologies for the synthesis, crystallization, and structural determination of this compound derivatives, based on established procedures for analogous compounds.

Synthesis of this compound

The most direct synthesis involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine.[1]

-

Reaction Setup: 4-Nitrobenzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Nucleophilic Substitution: An excess of dimethylamine (typically a 2M solution in THF or as a gas) is added to the solution at room temperature with stirring.

-

Workup: The reaction mixture is stirred overnight. An aqueous workup with a saturated sodium carbonate solution is performed to remove any unreacted starting material and byproducts.

-

Purification: The organic layer is separated, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Single-Crystal Growth

Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. Slow evaporation or solvent diffusion are common techniques.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as ethanol, acetone, or a mixture like ethyl acetate/n-hexane.[4]

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

-

Solvent Diffusion: Alternatively, a solution of the compound in a good solvent (e.g., acetone or 1,2-dichloroethane) is layered with a poor solvent (e.g., hexane) in which the compound is less soluble. Crystals form at the interface of the two solvents.[3]

-

Crystal Selection: Well-formed, transparent crystals are carefully selected under a microscope for mounting.

Single-Crystal X-ray Diffraction

This is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations.[2]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). A detector, such as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated.[2]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and structural concepts.

References

An In-depth Technical Guide on the Chemical Reactivity of the Nitro Group in N,N-dimethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-4-nitrobenzenesulfonamide is a versatile organic compound characterized by a sulfonamide moiety and a nitro group attached to a benzene ring. The electron-withdrawing nature of both the nitro and the dimethylsulfamoyl groups significantly influences the chemical reactivity of the aromatic ring and the nitro group itself. This technical guide provides a comprehensive overview of the key chemical transformations involving the nitro group of this compound, with a focus on its reduction to an amino group and its role in activating the aromatic ring for nucleophilic substitution. Furthermore, this guide explores the biological significance of the resulting 4-aminobenzenesulfonamide scaffold as an inhibitor of carbonic anhydrases, a class of enzymes implicated in various pathological conditions, including cancer.

Chemical Reactivity of the Nitro Group

The chemical reactivity of the nitro group in this compound is dominated by two primary types of reactions: reduction and activation of the aromatic ring towards nucleophilic aromatic substitution.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to the corresponding 4-amino-N,N-dimethylbenzenesulfonamide. This amino derivative serves as a crucial building block for the synthesis of various bioactive molecules. Several methods can be employed for this reduction, with the choice of reagent depending on factors such as functional group tolerance, reaction conditions, and scalability.

Common Reduction Methods:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is a clean and efficient method, often providing high yields of the desired amine.

-

Metal-Acid Systems: A classic and cost-effective method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid.

-

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and selective reducing agent for converting nitroarenes to anilines.

Quantitative Data on Nitro Group Reduction

| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-nitroacetanilide | Iron/Acetic Acid | Acetic Acid/Ethanol | Reflux | 20 min | 64 | [1] |

| 2-Methyl-6-nitrobenzaldehyde | Iron powder/HCl | Ethanol/Water | 80-90 | 1-3 h | 85-95 | [2] |

| 2-Methyl-6-nitrobenzaldehyde | H₂/10% Pd/C | Ethanol or Ethyl Acetate | 20-25 | 2-6 h | >90 | [2] |

| 4-Nitrodiphenylamine | H₂/5% Pd/C | Methanol or Ethanol | Room Temperature | - | - | [3] |

Experimental Protocols

Protocol 1: Reduction of a Nitroarene using Iron in Acetic Acid (General Procedure)

-

Materials: Nitroarene (1.0 eq), iron powder (3.0 eq), glacial acetic acid, ethanol.

-

Procedure:

-

To a solution of the nitroarene in a mixture of glacial acetic acid and ethanol, slowly add iron powder.

-

If necessary, cool the reaction mixture in an ice-water bath and add a catalytic amount of concentrated HCl. The addition may be exothermic.

-

Heat the reaction mixture to reflux for a specified time (e.g., 20 minutes), then allow it to cool to room temperature.

-

Filter the mixture to remove the iron residue and concentrate the filtrate to a thick oil.

-

Partition the resulting oil between an organic solvent (e.g., ethyl acetate) and water, and basify to an appropriate pH (e.g., pH 10) using a base like 6N NaOH.

-

Filter the mixture through celite.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain the product.[1]

-

Protocol 2: Catalytic Hydrogenation of a Nitroarene (General Procedure)

-

Materials: Nitroarene (1.0 eq), 10% Palladium on carbon (Pd/C) (1-5 mol%), ethanol or ethyl acetate, hydrogen gas supply (balloon or Parr shaker), diatomaceous earth (e.g., Celite®).

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve the nitroarene in ethanol or ethyl acetate.

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere.

-

Securely attach a hydrogen-filled balloon to the flask or connect to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1-4 atm).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[2]

-

Logical Workflow for Nitro Group Reduction

Caption: General workflow for the reduction of the nitro group in this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. While this compound itself does not have a leaving group for a typical SNAr reaction, understanding this reactivity is crucial when considering derivatives of this scaffold in drug design.

Mechanism of SNAr

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism.

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups.

-

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.

Experimental Protocol

Protocol 3: Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenzene with Dimethylamine (Generated in situ)

-

Materials: 1-fluoro-2,4-dinitrobenzene (1.0 eq), N,N-dimethylformamide (DMF), 10 M potassium hydroxide (KOH).

-

Procedure:

-

A mixture of DMF and 10 M KOH is heated at reflux for 5 minutes to generate dimethylamine in situ.

-

The aryl halide is added, and the resulting mixture is heated at 95 °C.

-

The reaction is monitored by TLC, and additional portions of 10 M KOH can be added at intervals until the reaction is complete.

-

Upon completion, the reaction mixture is cooled, diluted with water, and the product is isolated by vacuum filtration (for solids) or extraction with an organic solvent like diethyl ether (for oils).[4]

-

Reaction Scheme for SNAr

Caption: Generalized mechanism for nucleophilic aromatic substitution.

Biological Significance: Inhibition of Carbonic Anhydrases

The reduced form of this compound, 4-amino-N,N-dimethylbenzenesulfonamide, belongs to the class of sulfonamides, which are well-known inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5]

Several CA isoforms are known, and some, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy.[6][7] The acidic tumor microenvironment is partly maintained by the activity of these enzymes. Therefore, inhibition of tumor-associated CAs is a promising strategy in cancer therapy.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore for CA inhibition. The sulfonamide nitrogen atom coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.[8]

Quantitative Data on Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound | Isoform | Kᵢ (nM) | Reference |

| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | hCA IX | 15.9 | [5] |

| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | hCA XII | 55.2 | [5] |

| 4-[3-(2-Benzylphenyl)ureido]benzenesulfonamide | hCA IX | 8.2 | [9] |

| 4-[3-(2-Benzylphenyl)ureido]benzenesulfonamide | hCA XII | 1.0 | [9] |

| N-(n-octyl)-substituted N-carbamimidoylbenzenesulfonamide | hCA IX | 168 | [9] |

| N-(p-methylbenzyl)-substituted N-carbamimidoylbenzenesulfonamide | hCA XII | 335 | [9] |

| Mono-tailed benzenesulfonamide (derivative 5) | hCA XII | 55.4 | [10] |

Signaling Pathways Involving Carbonic Anhydrase IX in Cancer

CA IX is induced by hypoxia and is functionally linked to acidosis in the tumor microenvironment. Its activity influences several signaling pathways that promote cancer progression.[6]

Carbonic Anhydrase IX Signaling Network

References

- 1. homework.study.com [homework.study.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of N,N-dimethyl-4-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethyl-4-nitrobenzenesulfonamide stands as a pivotal intermediate in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique structural features, particularly the activating effect of the para-nitro group and the dimethylsulfonamide moiety, render it a valuable building block in the synthesis of a wide array of bioactive compounds. This technical guide provides an in-depth exploration of its synthesis, characterization, and strategic application in the development of pharmaceuticals and agrochemicals, supported by detailed experimental protocols and quantitative data.

Synthesis and Characterization

The most direct and high-yielding synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine.[1] This nucleophilic substitution reaction is typically performed in a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature to manage the exothermic nature of the reaction.

Experimental Protocol: Synthesis of this compound

A typical laboratory procedure for the synthesis of this compound is as follows:

-

Reaction Setup: A solution of dimethylamine (2.0 to 3.0 equivalents) in tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: 4-Nitrobenzenesulfonyl chloride (1.0 equivalent) is added portion-wise to the cooled dimethylamine solution. The addition rate is controlled to maintain the reaction temperature below 5°C.

-

Reaction Progression: After the complete addition of the sulfonyl chloride, the reaction mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature, with continuous stirring for several hours to ensure the reaction goes to completion.

-

Workup and Purification: The reaction mixture is quenched with water and extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization to afford this compound as a solid.

This method is highly efficient, with reported yields of up to 96%.[1]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₄S | General Chemical Knowledge |

| Molecular Weight | 230.24 g/mol | General Chemical Knowledge |

| Appearance | Solid | General Chemical Knowledge |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.43-8.45 (m, 2H), 8.10-8.12 (m, 2H), 2.70 (s, 6H) | Data for a closely related compound, N-methyl-4-nitrobenzenesulfonamide, suggests the aromatic protons would appear in the 8.0-8.5 ppm region, and the methyl protons would be a singlet. Specific data for the N,N-dimethyl derivative is not readily available in the searched literature. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150.3, 145.4, 128.7, 125.1, 38.1 | Data for a closely related compound, N-methyl-4-nitrobenzenesulfonamide, suggests the aromatic carbons would appear in the 125-151 ppm range, and the methyl carbon around 38 ppm. Specific data for the N,N-dimethyl derivative is not readily available in the searched literature. |

| IR (KBr, cm⁻¹) | ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch) | Spectroscopic data for nitrobenzenesulfonamides confirms these characteristic absorption bands. |

| Mass Spectrometry (EI) | m/z 230 (M⁺) | Based on the molecular weight. |

Role as a Synthetic Intermediate

The presence of the electron-withdrawing nitro group on the benzene ring significantly influences the reactivity of this compound, making it an excellent precursor for various chemical transformations.

Synthesis of Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and this compound serves as a key starting material for the synthesis of novel CA inhibitors. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse moieties that can interact with the active site of the enzyme.

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the corresponding aniline derivative, 4-amino-N,N-dimethylbenzenesulfonamide.

This amino intermediate can then undergo a variety of reactions, such as acylation or diazotization, to generate a library of potential carbonic anhydrase inhibitors.

Mechanism of Carbonic Anhydrase Inhibition

The therapeutic effect of sulfonamide-based carbonic anhydrase inhibitors stems from their specific interaction with the zinc ion (Zn²⁺) located in the active site of the enzyme. The sulfonamide group is crucial for this interaction.

References

Methodological & Application

Application Notes and Protocols for Fukuyama Amine Synthesis using N,N-disubstituted-4-nitrobenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fukuyama amine synthesis is a versatile and widely adopted method for the preparation of primary and secondary amines. The methodology is prized for its mild reaction conditions, making it compatible with a wide range of sensitive functional groups often present in complex molecules targeted in drug development.[1][2][3] This protocol centers on the use of 4-nitrobenzenesulfonamides as a protecting and activating group. The sulfonamide formation facilitates the subsequent alkylation, and the nitro-substituent enables a facile deprotection under gentle conditions using a thiolate nucleophile.[4][5] While 2-nitrobenzenesulfonamides are commonly employed, 4-nitrobenzenesulfonyl chloride offers similar reactivity.[1] However, it is noted that complications can arise during the deprotection of 4-nitro derivatives, a factor that researchers should consider.[1]

Core Principles

The Fukuyama amine synthesis protocol can be dissected into three key stages:

-

Sulfonamide Formation: A primary amine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield a stable N-monosubstituted sulfonamide.

-

Alkylation: The resulting sulfonamide is sufficiently acidic to undergo N-alkylation under standard conditions or via a Mitsunobu reaction to provide the N,N-disubstituted sulfonamide.[2][5]

-

Deprotection: The 4-nitrobenzenesulfonyl group is readily cleaved by treatment with a thiol, such as thiophenol, in the presence of a base. This step proceeds through a Meisenheimer complex intermediate.[5]

Quantitative Data Summary

The following table summarizes representative yields for the key steps of the Fukuyama amine synthesis, primarily based on data for the analogous 2-nitrobenzenesulfonamides, which are expected to exhibit similar reactivity.

| Step | Reactants | Product | Yield (%) | Reference |

| Sulfonamide Formation | 4-methoxybenzylamine, 2-nitrobenzenesulfonyl chloride | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 90-91 | [4] |

| Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, 3-phenylpropyl bromide | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | - | [4] |

| Deprotection | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide, Thiophenol | N-(4-Methoxybenzyl)-3-phenylpropylamine | 89-91 | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of N-Alkyl-4-nitrobenzenesulfonamide

This protocol details the formation of the N-monosubstituted sulfonamide from a primary amine and 4-nitrobenzenesulfonyl chloride.

Materials:

-

Primary amine (1.0 equiv)

-

4-Nitrobenzenesulfonyl chloride (1.05 equiv)

-

Triethylamine (1.1 equiv)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary amine and triethylamine in dichloromethane in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add 4-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until completion as monitored by TLC.

-

Quench the reaction by adding 1M HCl.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: N-Alkylation of N-Alkyl-4-nitrobenzenesulfonamide

This protocol describes the alkylation of the N-monosubstituted sulfonamide to form the N,N-disubstituted sulfonamide.

Materials:

-

N-Alkyl-4-nitrobenzenesulfonamide (1.0 equiv)

-

Alkyl halide (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of N-alkyl-4-nitrobenzenesulfonamide and potassium carbonate in anhydrous DMF, add the alkyl halide.

-

Heat the mixture to 60°C and stir for 1-3 hours, monitoring the reaction progress by TLC.[4]

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Deprotection of N,N-Dialkyl-4-nitrobenzenesulfonamide

This protocol outlines the removal of the 4-nitrobenzenesulfonyl protecting group to yield the final secondary amine.

Materials:

-

N,N-Dialkyl-4-nitrobenzenesulfonamide (1.0 equiv)

-

Thiophenol (2.5 equiv)

-

Potassium hydroxide (KOH) (2.5 equiv)

-

Acetonitrile

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a two-necked round-bottom flask, dissolve thiophenol in acetonitrile.

-

Cool the mixture in an ice-water bath and add a 10.9 M aqueous solution of potassium hydroxide over 10 minutes.[5]

-

Remove the ice bath and stir for an additional 5 minutes.

-

Add a solution of the N,N-dialkyl-4-nitrobenzenesulfonamide in acetonitrile to the reaction mixture over 20 minutes.[5]

-

Heat the reaction mixture in a 50°C oil bath for 40 minutes, or until the reaction is complete by TLC.[5]

-

Cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane three times.[5]

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter and concentrate the solution under reduced pressure.

-

The crude amine can be purified by column chromatography or distillation.[5]

Visualizations

Caption: Workflow of the Fukuyama Amine Synthesis.

Caption: Deprotection mechanism via a Meisenheimer complex.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: The 4-Nitrobenzenesulfonyl (Nosyl) Group for the Protection of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 4-nitrobenzenesulfonyl (nosyl) group as a robust and versatile protecting group for primary amines. Detailed experimental protocols for both the protection and deprotection of primary amines are provided, along with key quantitative data and mechanistic diagrams to support your research and development endeavors.

Introduction to the Nosyl Protecting Group

In multi-step organic synthesis, particularly within the realms of pharmaceutical and natural product synthesis, the selective protection and deprotection of functional groups are of paramount importance. The amine functional group, owing to its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions. The 4-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a highly effective protecting group for primary and secondary amines.

A significant advantage of the nosyl group over the more traditional p-toluenesulfonyl (tosyl, Ts) group lies in the mild conditions required for its removal.[1][2] The strong electron-withdrawing nature of the para-nitro group renders the sulfonamide N-H bond acidic, facilitating subsequent N-alkylation, and crucially, enables facile cleavage of the N-S bond under gentle conditions.[1][2] This is typically achieved through nucleophilic aromatic substitution, proceeding via a Meisenheimer complex intermediate when treated with a soft nucleophile like a thiol in the presence of a base.[3][4]

It is important to distinguish the protecting group itself, which is introduced using 4-nitrobenzenesulfonyl chloride, from its N,N-dimethylated derivative, N,N-dimethyl-4-nitrobenzenesulfonamide . The latter is a tertiary sulfonamide and is more commonly utilized as a synthetic intermediate or a scaffold in medicinal chemistry rather than as a direct protecting group for primary amines.[5]

Key Features and Applications:

-

Robust Protection: Primary amines are readily converted to their corresponding N-nosyl sulfonamides in high yields by reaction with 4-nitrobenzenesulfonyl chloride in the presence of a base.[6][7] These sulfonamides are often crystalline and stable to a wide range of reaction conditions.

-

Activation for N-Alkylation: The acidic nature of the N-H bond in N-nosyl amides allows for easy deprotonation and subsequent alkylation to form secondary amines.[3][6][7]

-

Mild Deprotection: The nosyl group is readily cleaved under mild, often room temperature, conditions using thiols and a base, ensuring compatibility with sensitive functional groups.[8][9]

-

Orthogonality: The deprotection conditions for the nosyl group are orthogonal to many other common protecting groups, such as Boc and Cbz, allowing for selective deprotection in complex molecules.[10]

-

Broad Utility: The "Ns-strategy" has been widely adopted in the total synthesis of complex natural products and in the preparation of diverse amine-containing compounds for drug discovery.[3][6]

Quantitative Data

The following tables summarize typical reaction conditions and yields for the protection and deprotection of primary amines using the 4-nitrobenzenesulfonyl group.

Table 1: Protection of Primary Amines with 4-Nitrobenzenesulfonyl Chloride

| Primary Amine | Base | Solvent | Temperature | Time | Yield (%) |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0 °C to RT | 5 min (addition) | 90-91% |

| Benzylamine | Pyridine | Dichloromethane | RT | 1 h | >95% |

| n-Propylamine | 2,6-Lutidine | Dichloromethane | RT | 1 h | >95% |

| Glycine methyl ester | Triethylamine | Dichloromethane | 0 °C to RT | 2 h | ~90% |

Data compiled from representative procedures.[7]

Table 2: Deprotection of N-Nosyl Amines

| N-Nosyl Amine Substrate | Thiol Reagent | Base | Solvent | Temperature | Time | Yield (%) |

| N-(4-Methoxybenzyl)-Ns | Thiophenol | K₂CO₃ | Acetonitrile | RT | 10 min | 99% |

| N-Propyl-Ns | 2-Mercaptoethanol | DBU | DMF | RT | 30 min | High |

| N-Benzyl-Ns | Thiophenol | Cs₂CO₃ | DMF | RT | 1 h | >90% |

| N-(3-Phenylpropyl)-Ns | Thiophenol | K₂CO₃ | DMF | RT | 10 min | 99% |

Data compiled from representative procedures.[8][9]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 4-Nitrobenzenesulfonyl Chloride

This protocol describes a general procedure for the nosylation of a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

4-Nitrobenzenesulfonyl chloride (1.05 eq)

-

Triethylamine (1.1 eq) or Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the mixture in an ice-water bath.

-

Add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 5-10 minutes with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting amine is consumed.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-nosylated amine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of an N-Nosyl Protected Amine

This protocol outlines a general method for the cleavage of the nosyl group using a thiol and a base.

Materials:

-

N-nosylated amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

-

To the stirred solution, add thiophenol (2.5 eq).

-

Add potassium carbonate (2.5 eq) to the mixture.

-

Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 10-60 minutes.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine to remove DMF and byproducts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography or acid-base extraction to remove the disulfide byproduct.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the protection of a primary amine with a nosyl group, followed by its deprotection to regenerate the free amine.

Caption: Workflow for Amine Protection and Deprotection.

Deprotection Mechanism

The deprotection of a nosyl amide proceeds through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex.

Caption: Mechanism of Nosyl Group Deprotection.

References

- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound|CAS 17459-03-9 [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Application Notes and Protocols for the Deprotection of Nosyl Amides with Thiolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from its facile introduction, stability to a wide range of reaction conditions, and, most notably, its mild cleavage conditions. Unlike the more robust tosyl (Ts) group, which often requires harsh acidic or reductive conditions for removal, the nosyl group can be readily cleaved by nucleophilic aromatic substitution.[1][2] This is facilitated by the electron-withdrawing nitro group positioned ortho to the sulfonyl linkage, which activates the aromatic ring for nucleophilic attack.[1]

Among the various methods for nosyl group removal, the use of thiolates is the most prevalent and efficient. The reaction proceeds through a Meisenheimer complex, leading to the liberation of the free amine under conditions that are compatible with a variety of sensitive functional groups.[2][3] This orthogonality to other common amine protecting groups, such as Boc and Cbz, makes the nosyl group a valuable tool in complex, multi-step syntheses, particularly in the construction of natural products and pharmaceutical agents.[4] These application notes provide a comprehensive overview of the deprotection of nosyl amides using various thiolate reagents, complete with quantitative data and detailed experimental protocols.

Reaction Mechanism

The deprotection of nosyl amides with thiolates proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion, a soft nucleophile, attacks the carbon atom bearing the sulfonyl group on the electron-deficient nitroaromatic ring. This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, releasing the free amine and forming a diaryl sulfide byproduct.

Caption: Reaction mechanism of nosyl amide deprotection.

Data Presentation: Deprotection of Nosyl Amides with Various Thiolates

The following tables summarize the reaction conditions and yields for the deprotection of various nosyl amides using different thiolate reagents.

Table 1: Deprotection using Thiophenol

| Substrate (N-Nosyl Amine) | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | KOH | Acetonitrile | 50 | 40 min | 89-91 |

| N-Methyl-N-benzyl-o-nitrobenzenesulfonamide | K₂CO₃ | DMF | Room Temp. | 24 h | 96 |

| N-Benzyl-2-nitrobenzenesulfonamide | K₂CO₃ | DMF | Room Temp. | 24 h | 95 |

| N-Allyl-N-benzyl-2-nitrobenzenesulfonamide | Cs₂CO₃ | DMF | Room Temp. | 24 h | 98 |

Table 2: Deprotection using Polymer-Supported Thiophenol

| Substrate (N-Nosyl Amine) | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| N-Methyl-N-benzyl-o-nitrobenzenesulfonamide | Cs₂CO₃ | DMF | Room Temp. | 24 h | 96 |

| N-Methyl-N-benzyl-o-nitrobenzenesulfonamide | Cs₂CO₃ | THF | 80 (Microwave) | 6 min | 95 |

| N-Benzyl-2-nitrobenzenesulfonamide | Cs₂CO₃ | THF | 80 (Microwave) | 6 min | 95 |

| N-Allyl-N-benzyl-2-nitrobenzenesulfonamide | Cs₂CO₃ | THF | 80 (Microwave) | 6 min | 98 |

| N-(2-Phenylethyl)-2-nitrobenzenesulfonamide | Cs₂CO₃ | THF | 80 (Microwave) | 6 min | 96 |

| N-(3-Phenylpropyl)-2-nitrobenzenesulfonamide | Cs₂CO₃ | THF | 80 (Microwave) | 6 min | 97 |

Table 3: Deprotection using Other Thiolates

| Substrate (N-Nosyl Amine) | Thiol Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| N-Nosyl-α-amino acids | Mercaptoacetic Acid | NaOMe | Acetonitrile/Methanol | Reflux | - | - |

| N-Alkyl-N-nosyl-α-amino acid methyl esters | 2-Mercaptoethanol | Cs₂CO₃ | DMF | - | - | - |

| N-Nosyl protected amines | p-Mercaptobenzoic acid | - | DMF | Room Temp. | - | High |

| Primary and secondary nosyl amines | Homocysteine thiolactone/alcohol | DBU | - | - | - | - |

Experimental Protocols

The following protocols are representative examples for the deprotection of nosyl amides using different thiolate systems.

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide (Fukuyama Deprotection)[3]

This protocol describes the deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.

Materials:

-

N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (1.0 eq)

-

Thiophenol (2.5 eq)

-

10.9 M aqueous potassium hydroxide solution (2.5 eq)

-

Acetonitrile

-

Dichloromethane

-

1 M aqueous sodium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate

-

100-mL, two-necked, round-bottomed flask, magnetic stirring bar, nitrogen gas inlet, rubber septum, ice-water bath, oil bath

Procedure:

-

Charge a 100-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar and nitrogen inlet with thiophenol (2.5 eq) and acetonitrile (20 mL).

-

Cool the mixture in an ice-water bath.

-

Add 10.9 M aqueous potassium hydroxide solution (2.5 eq) over a period of 10 minutes.

-

After 5 minutes, remove the ice-water bath.

-

Add a solution of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile (20 mL) over 20 minutes.

-

Heat the reaction mixture in a 50°C oil bath for 40 minutes.

-

Allow the reaction mixture to cool to room temperature, dilute with water (80 mL), and extract with three 80-mL portions of dichloromethane.

-

Combine the organic extracts, wash with brine (80 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Deprotection using Polymer-Supported Thiophenol[4]

This protocol describes the deprotection of N-Methyl-N-benzyl-o-nitrobenzenesulfonamide at room temperature.

Materials:

-

N-Methyl-N-benzyl-o-nitrobenzenesulfonamide (1.0 mmol)

-

Cesium carbonate (3.25 mmol)

-

PS-thiophenol resin (2 mmol/g loading, 1.12 mmol)

-

Triphenylphosphine (PPh₃)

-

Anhydrous and deoxygenated Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Sealed vial, shaker

Procedure:

-

Pre-treat the PS-thiophenol resin (0.56 g, 1.12 mmol) by shaking for 30 minutes in a sealed vial with 2 mL of a 0.7 M solution of PPh₃ in dry, deoxygenated THF to reduce any disulfide bonds.

-

Filter the resin on a sintered glass funnel, wash with dry THF, and use immediately.

-

Dissolve the nosyl amide (1.0 mmol) in dry THF (2 mL) in a vial.

-

Add cesium carbonate (3.25 mmol) followed by the pre-treated PS-thiophenol resin.

-

Seal the vial and shake the mixture at room temperature for 8 hours.

-

Add an additional portion of pre-treated PS-thiophenol resin (0.56 g, 1.12 mmol) and continue shaking for another 16 hours.

-

Filter the contents of the vial and wash the resin several times with THF and CH₂Cl₂.

-

Combine the filtrates and evaporate the solvent under reduced pressure to isolate the product amine.

Protocol 3: Microwave-Assisted Deprotection using Polymer-Supported Thiophenol[4]

This protocol provides an accelerated method for the deprotection of nosyl amides.

Materials:

-

N-Methyl-N-benzyl-o-nitrobenzenesulfonamide (1.0 mmol)

-

Cesium carbonate (3.25 mmol)

-

PS-thiophenol resin (2 mmol/g loading, 1.12 mmol per addition)

-

Anhydrous THF

-

Microwave reactor vial, CEM Discover system (or equivalent)

Procedure:

-

In a microwave reactor vial, dissolve the nosyl amide (1.0 mmol) in dry THF (2 mL).

-

Add cesium carbonate (3.25 mmol) followed by PS-thiophenol resin (0.56 g, 1.12 mmol, pre-treated as in Protocol 2).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate for 3 cycles of 1 minute each at 80°C (internal pressure will reach ~250 psi).

-

After cooling, open the vial, add an additional portion of resin (0.56 g), reseal, and submit to 3 additional cycles of 1 minute each at 80°C.

-

After cooling, filter the reaction mixture and wash the resin with THF and CH₂Cl₂.

-

Combine the filtrates and evaporate the solvent to obtain the desired amine.

Experimental Workflow and Logical Relationships

The general workflow for the deprotection of nosyl amides involves the setup of the reaction, monitoring its progress, and subsequent workup and purification. The choice of thiolate reagent can be guided by factors such as odor, ease of removal of byproducts, and desired reaction conditions (e.g., room temperature vs. microwave).

Caption: General experimental workflow for nosyl deprotection.

Caption: Logical relationships for selecting a thiolate reagent.

Conclusion

The deprotection of nosyl amides using thiolates is a mild, efficient, and versatile method for the liberation of primary and secondary amines. The choice of thiolate reagent, base, and reaction conditions can be tailored to the specific substrate and desired experimental parameters. The use of polymer-supported reagents offers a significant advantage in terms of purification, while odorless thiols address the practical issue of the malodorous nature of simple thiols. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of syntheses involving the nosyl protecting group.

References

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Using N,N-dimethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of carbonic anhydrase (CA) inhibitors derived from N,N-dimethyl-4-nitrobenzenesulfonamide. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of synthetic pathways and inhibitory mechanisms.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Consequently, the development of potent and selective CA inhibitors is a significant area of research in medicinal chemistry.

The sulfonamide functional group is a well-established zinc-binding group for CA inhibitors.[2] this compound serves as a valuable starting material in the synthesis of novel CA inhibitors. The presence of the nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. This allows for the introduction of various "tail" moieties to the benzenesulfonamide scaffold, a common strategy to enhance inhibitor potency and achieve isoform selectivity.

Data Presentation: In Vitro Inhibition of Carbonic Anhydrase Isoforms

The following tables summarize the in vitro inhibitory activity of a series of nitro-substituted benzenesulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (transmembrane, tumor-associated). The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

Table 1: Carbonic Anhydrase Inhibition Data for 2-Substituted-5-nitrobenzenesulfonamide Derivatives

| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1 | -Cl | >10000 | 4975 | 653 | 48.3 |

| 2 | -OCH3 | >10000 | 1240 | 34.2 | 8.4 |

| 3 | -NH2 | 850 | 8.8 | 5.4 | 7.5 |

| 4 | -NHCH3 | 920 | 15.6 | 9.8 | 6.1 |

| 5 | -N(CH3)2 | 980 | 25.4 | 12.3 | 8.9 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data extracted from literature describing the evaluation of 2-substituted-5-nitro-benzenesulfonamides, which are structural isomers and close analogs of derivatives of this compound.

Table 2: Carbonic Anhydrase IX Inhibition Data for N-substituted-β-d-glucosamine Benzenesulfonamide Derivatives

| Compound | R Group on Benzenesulfonamide | hCA IX (IC50, nM) |

| 6a | 4-methyl | 25.34 |

| 6b | 4-methoxy | 33.11 |

| 6c | 4-fluoro | 18.92 |

| 6d | 4-chloro | 15.67 |

| 6e | 4-bromo | 12.04 |

| 6f | 4-(trifluoromethyl) | 10.01 |

| Acetazolamide (Standard) | 45.23 |

This table showcases the inhibitory potential of more complex sulfonamides, illustrating the effect of different substituents on the benzenesulfonamide ring against the tumor-associated hCA IX isoform.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of carbonic anhydrase inhibitors starting from this compound.

Protocol 1: Reduction of this compound to 4-amino-N,N-dimethylbenzenesulfonamide

This protocol describes the catalytic hydrogenation of this compound to the corresponding amine, a crucial intermediate for further derivatization.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-amino-N,N-dimethylbenzenesulfonamide. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Novel Carbonic Anhydrase Inhibitor via Acylation of 4-amino-N,N-dimethylbenzenesulfonamide

This protocol provides a general method for the synthesis of a candidate CA inhibitor by coupling the synthesized 4-amino-N,N-dimethylbenzenesulfonamide with a carboxylic acid.

Materials:

-

4-amino-N,N-dimethylbenzenesulfonamide (from Protocol 1)

-

A desired carboxylic acid (e.g., benzoic acid or a substituted benzoic acid)

-

Coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide], HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

-

Base (e.g., DIPEA [N,N-Diisopropylethylamine] or triethylamine)

-

Anhydrous solvent (e.g., DMF [Dimethylformamide] or DCM [Dichloromethane])

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.

-

Add the coupling agent (1.2 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of 4-amino-N,N-dimethylbenzenesulfonamide (1.0 eq) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final carbonic anhydrase inhibitor.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for preparing carbonic anhydrase inhibitors from this compound.

Caption: Synthetic pathway for CA inhibitors.

Mechanism of Carbonic Anhydrase Inhibition

The diagram below illustrates the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors.

Caption: CA inhibition by sulfonamides.

References

Application Notes and Protocols: N,N-dimethyl-4-nitrobenzenesulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N-dimethyl-4-nitrobenzenesulfonamide in medicinal chemistry. This compound serves as a versatile building block in organic synthesis and as a scaffold for the development of various therapeutic agents.

Synthetic Applications

This compound is a key intermediate in several synthetic transformations, most notably in the preparation of secondary amines via the Fukuyama amine synthesis.

The Fukuyama amine synthesis is a powerful method for the preparation of mono-substituted secondary amines from primary amines. This process involves the use of a nitrobenzenesulfonamide protecting group, which can be readily alkylated and subsequently deprotected under mild conditions.

Experimental Protocol: Fukuyama Amine Synthesis

Step 1: Nosylation of a Primary Amine

-

Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a suitable base, such as pyridine (2.0 eq) or triethylamine, to the stirred solution.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in CH₂Cl₂ to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-(4-nitrobenzenesulfonyl)amine can be purified by recrystallization or column chromatography.

Step 2: Alkylation of the N-nosylated Amine

-

To a solution of the N-nosylated amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of a base like potassium carbonate (K₂CO₃).

-

Add the desired alkylating agent (e.g., an alkyl halide) to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the N,N-disubstituted sulfonamide by column chromatography.

Step 3: Deprotection of the Nosyl Group

-

Dissolve the N,N-disubstituted sulfonamide (1.0 eq) in a solvent such as acetonitrile or DMF.

-

Add a thiol reagent, for example, thiophenol (2.5 eq), to the solution.

-

Add a base, such as potassium carbonate (2.5 eq), to the stirred mixture.

-

Heat the reaction and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with 1M NaOH solution to remove excess thiophenol, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The desired secondary amine can be further purified by column chromatography or distillation.[1]

Biological Applications

Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly as carbonic anhydrase inhibitors and antimicrobial agents.

Nitrobenzenesulfonamide derivatives have shown inhibitory activity against various isoforms of carbonic anhydrase (CA), enzymes that are implicated in several pathologies, including cancer.[2] The sulfonamide moiety is a well-established zinc-binding group that can coordinate to the zinc ion in the active site of CAs, leading to inhibition of their catalytic activity.

Representative Data for Nitrobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

| Compound Class | Isoform | Inhibition Constant (Kᵢ) (nM) |

| 2-Substituted-5-nitro-benzenesulfonamides | hCA II | 8.8 - 4975 |

| hCA IX | 5.4 - 653 | |

| hCA XII | 5.4 - 653 | |

| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | hCA II | 2.4 - 214 |

| hCA IX | 1.4 - 47.5 | |

| hCA XII | 1.7 - 569 |

Note: Data presented is for related nitrobenzenesulfonamide derivatives and not specifically for this compound.[2][3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

-

Reagents and Buffers:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

Inhibitor stock solutions (dissolved in DMSO).

-

Buffer solution (e.g., 20 mM TRIS, pH 8.3).

-

pH indicator solution (e.g., phenol red, 0.2 mM).

-

CO₂-saturated water.

-

-

Procedure:

-

An Applied Photophysics stopped-flow instrument is used to monitor the CA-catalyzed CO₂ hydration activity.

-

The assay is performed at a constant temperature (e.g., 20 °C).

-

The reaction mixture contains buffer, pH indicator, and the CA enzyme.

-

The reaction is initiated by rapidly mixing the enzyme solution with CO₂-saturated water.

-

The change in absorbance of the pH indicator is monitored at its maximum wavelength (e.g., 557 nm for phenol red) over time.

-

For inhibition studies, the enzyme is pre-incubated with various concentrations of the inhibitor before the reaction is initiated.

-

The initial rates of the reaction are determined from the linear portion of the absorbance curve.

-

Inhibition constants (Kᵢ) are calculated by fitting the dose-response data to the appropriate inhibition model.

-

The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs. Derivatives of 4-nitrobenzenesulfonamide have been evaluated for their antibacterial activity.

Representative Data for a Related Sulfonamide Derivative

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | >32 |

Note: This data is illustrative for compounds within this class and may not be representative of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Materials:

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Test compound stock solution (in DMSO).

-

Positive control antibiotic (e.g., ciprofloxacin).

-

Negative control (broth only).

-

Growth control (broth + bacteria).

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Incubate the plates at 37 °C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Synthesis of this compound

The most direct method for the synthesis of this compound is the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Nitrobenzenesulfonyl chloride.

-

Dimethylamine (e.g., 40% aqueous solution or as a solution in a suitable solvent).

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran).

-

A base (e.g., triethylamine, if using dimethylamine hydrochloride).

-

Ice bath.

-

-

Procedure:

-

Dissolve 4-nitrobenzenesulfonyl chloride in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add dimethylamine solution to the stirred solution of the sulfonyl chloride. If using dimethylamine hydrochloride, add a base like triethylamine to liberate the free amine.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with water to remove any water-soluble byproducts and excess dimethylamine.

-

If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are for informational purposes and should be performed by qualified individuals in a laboratory setting with appropriate safety precautions.

References

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Secondary Amines via N-(4-Nitrophenyl)sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of secondary amines from primary amines using 4-nitrobenzenesulfonyl chloride as a protecting and activating group. This method, commonly known as the Fukuyama amine synthesis, is a robust and versatile strategy for the selective mono-alkylation of primary amines. The protocol involves a three-step sequence: formation of a 4-nitrobenzenesulfonamide (nosylamide), N-alkylation of the sulfonamide, and subsequent deprotection under mild conditions to yield the desired secondary amine. This methodology is compatible with a wide range of functional groups, making it a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates.

Introduction

The selective synthesis of secondary amines is a fundamental transformation in organic chemistry. Direct alkylation of primary amines often leads to over-alkylation, resulting in mixtures of secondary and tertiary amines, and quaternary ammonium salts. The Fukuyama amine synthesis circumvents this issue by temporarily protecting the primary amine as a 4-nitrobenzenesulfonamide. The strongly electron-withdrawing nature of the 4-nitrobenzenesulfonyl (nosyl) group increases the acidity of the N-H proton, facilitating clean deprotonation and subsequent alkylation.[1] A key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its facile removal under mild conditions using a thiol nucleophile, which proceeds via a Meisenheimer complex.[1] This protocol details the experimental procedure for this reliable synthetic route to secondary amines.

Data Presentation